2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-5-iodobenzamide
Overview
Description
2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-5-iodobenzamide is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of chlorine, iodine, and thiourea groups in its structure makes it a compound of significant interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-5-iodobenzamide typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form 2-chlorobenzoyl isothiocyanate. This intermediate is then reacted with 2,5-dichloroaniline to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-5-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The thiourea group can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce sulfonyl compounds.
Scientific Research Applications
2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-5-iodobenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antibacterial, antifungal, and antitubercular activities.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-5-iodobenzamide involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can chelate metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide
- 2-chloro-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide
Uniqueness
2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-5-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that lack the iodine substituent.
Properties
IUPAC Name |
2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-5-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3IN2OS/c15-7-1-3-11(17)12(5-7)19-14(22)20-13(21)9-6-8(18)2-4-10(9)16/h1-6H,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTOOQIMAIGZQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366936 | |
Record name | STK141471 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6588-30-3 | |
Record name | STK141471 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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